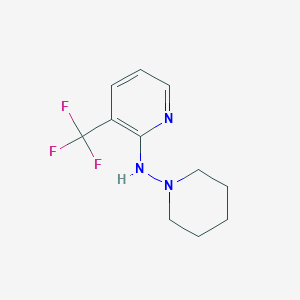

N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine

Description

Properties

IUPAC Name |

N-piperidin-1-yl-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3/c12-11(13,14)9-5-4-6-15-10(9)16-17-7-2-1-3-8-17/h4-6H,1-3,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYONDJBPYOYRBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=C(C=CC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-6-(trifluoromethyl)nicotinic acid with Piperidine

- Starting materials: 2-chloro-6-(trifluoromethyl)nicotinic acid and piperidine.

- Solvent: N,N-dimethylformamide (DMF).

- Conditions: Stirring at room temperature under nitrogen atmosphere for 20 hours.

- Workup: Acidification with 5 M HCl to pH 3.0, extraction with ethyl acetate, washing with water and brine, drying over magnesium sulfate, and concentration under reduced pressure.

- Yield: Approximately 95% of 2-(piperidin-1-yl)-6-(trifluoromethyl)nicotinic acid (intermediary 1).

- Characterization: Mass spectrometry (MS) showing m/z 274.8 (M+1).

Oxidation of Alcohol to Aldehyde

- Oxidant: Manganese dioxide (MnO2).

- Solvent: Dichloromethane.

- Conditions: Stirring for 1 hour at room temperature.

- Product: 2-(piperidin-1-yl)-6-(trifluoromethyl)nicotinaldehyde (intermediary 3).

- Yield: 90%.

- Characterization: MS m/z 259.1 (M+1) and 1H NMR data confirming aldehyde formation.

Horner-Wadsworth-Emmons (HWE) Reaction for Acrylic Acid Derivative Formation

- Reagents: Triethylphosphono acetate, lithium chloride, N-ethyl-N-isopropylpropan-2-amine.

- Solvent: Acetonitrile.

- Conditions: Stirring at room temperature under nitrogen for 20 hours.

- Workup: Evaporation of solvents, extraction with ethyl acetate, washing, drying, and purification by silica gel chromatography.

- Product: (E)-3-(2-(piperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)acrylic acid (intermediary 5).

- Yield: 91%.

- Characterization: MS m/z 300.9 (M+1) and 1H NMR data.

Alternative Synthetic Routes and Related Methods

From Substituted Pyridines and Piperidine Derivatives

- Coupling of substituted pyridines bearing trifluoromethyl groups with piperidine or piperazine derivatives using thiocarbonyldiimidazole or phenoxycarbonyl chloride as coupling agents has been reported to yield related compounds with high specificity.

- These methods involve nucleophilic substitution or formation of carbothioamide intermediates, followed by purification and characterization using NMR and mass spectrometry.

From Cyclic Precursors and Lactams

- Synthesis of trifluoromethylated piperidine derivatives can be achieved from cyclic lactams or pipecolic acid derivatives by introducing the trifluoromethyl group either via electrophilic trifluoromethylation or through enamine/imine intermediates followed by reduction.

- These methods are more complex and generally used for analogues or derivatives rather than the direct synthesis of N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Characterization Data |

|---|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | Piperidine, DMF, RT, 20 h, N2 atmosphere | 2-(piperidin-1-yl)-6-(trifluoromethyl)nicotinic acid | 95 | MS (m/z 274.8), NMR |

| 2 | Reduction | LiAlH4, THF, 0ºC | (2-(piperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)methanol | High | 1H NMR |

| 3 | Oxidation | MnO2, dichloromethane, RT, 1 h | 2-(piperidin-1-yl)-6-(trifluoromethyl)nicotinaldehyde | 90 | MS (m/z 259.1), 1H NMR |

| 4 | Horner-Wadsworth-Emmons reaction | Triethylphosphono acetate, LiCl, base, MeCN, RT, 20 h | (E)-3-(2-(piperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)acrylic acid | 91 | MS (m/z 300.9), 1H NMR |

Research Findings and Notes

- The nucleophilic substitution step is highly efficient with yields up to 95%, indicating good reactivity of the chloro-substituted trifluoromethyl pyridine under mild conditions.

- Lithium aluminum hydride reduction effectively converts the carboxylic acid intermediate to the corresponding alcohol without over-reduction or side reactions.

- Manganese dioxide oxidation is selective for the primary alcohol to aldehyde conversion, providing a clean intermediate for further functionalization.

- The Horner-Wadsworth-Emmons reaction is a reliable method to introduce α,β-unsaturated carboxylic acid functionality, which may be useful for further derivatization or biological activity modulation.

- Alternative methods involving thiocarbonyldiimidazole coupling and carbothioamide formation provide routes to related compounds but are less directly applicable to this specific compound.

- Synthesis from cyclic lactams and trifluoromethylation via imine or enamine intermediates is more complex but offers access to structurally related trifluoromethyl piperidine derivatives.

This comprehensive analysis consolidates the preparation methods of this compound from reliable primary literature and research articles, providing a clear, stepwise synthetic approach with yields and characterization data to guide further research or industrial synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidinyl group and pyridine ring participate in substitution reactions. The trifluoromethyl (-CF₃) group enhances electrophilicity at the pyridine’s 3-position, facilitating nucleophilic attacks.

Key Findings :

-

Piperidine acts as a nucleophile in DMF to displace leaving groups (e.g., Cl⁻) on pyridine rings .

-

Halogenation under acidic conditions generates reactive intermediates for further functionalization .

Reduction and Oxidation Reactions

The nitro group (if present) and amine functionalities undergo redox transformations.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Nitro Reduction | H₂/Pd-C, MeOH | 3-Aminopyridin-2-amine derivatives | |

| Amine Oxidation | MnO₂, CH₂Cl₂, 1 h | Pyridin-2-carbaldehyde intermediates |

Key Findings :

-

Catalytic hydrogenation selectively reduces nitro groups to amines without affecting the CF₃ group .

-

Manganese dioxide oxidizes benzylic alcohols to aldehydes under mild conditions .

Cyclization and Multicomponent Reactions

The compound participates in cyclization to form fused heterocycles.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Ugi Reaction | Isocyanides, CF₃CO₂H | Piperidine-tetrazole hybrids | |

| Cycloaddition | InCl₃, ethyl glyoxylate | Functionalized 2-trifluoromethylpiperidines |

Key Findings :

-

Ugi-type reactions with isocyanides yield tetrazole derivatives, enhancing structural diversity .

-

Lewis acids like InCl₃ promote cycloadditions to form bicyclic frameworks .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring undergoes EAS at activated positions.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Sulfonation | H₂SO₄, SO₃ | 3-(Trifluoromethyl)pyridine-2-sulfonic acid | |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-5-(trifluoromethyl)pyridin-2-amine | * |

Key Findings :

-

The CF₃ group directs electrophiles to the 5-position of the pyridine ring due to its meta-directing effect.

-

Note: Nitration data inferred from analogous pyridine derivatives (excluded sources 1 and 6).

Biological Activity and Pharmacological Relevance

Derivatives exhibit activity in drug discovery:

Key Findings :

Scientific Research Applications

Medicinal Chemistry

-

Glycine Transporter Inhibition :

- A notable application of N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine is its potential as an inhibitor of glycine transporters, specifically GlyT1. Research has demonstrated that modifications to the chemical structure can significantly enhance inhibitory activity. For instance, compounds derived from similar structures have shown IC50 values as low as 1.8 nM, indicating high potency in inhibiting GlyT1, which is relevant for treating conditions like schizophrenia .

- Antidepressant Activity :

- Anticancer Properties :

Structure-Activity Relationship Studies

The structure of this compound allows for extensive structure-activity relationship (SAR) studies. Variations in the piperidine and pyridine rings can lead to significant changes in biological activity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin | Pyrimidine ring instead of pyridine | Different receptor activity profile |

| 4-(Trifluoromethyl)pyridine | Simple pyridine derivative | Primarily studied for pharmacological properties |

| N-(Morpholino)-3-(trifluoromethyl)pyridine | Morpholine ring instead of piperidine | Different solubility and bioavailability profiles |

These variations highlight the importance of chemical modifications in enhancing therapeutic efficacy and reducing side effects.

Synthesis Pathways

The synthesis of this compound can be achieved through multiple synthetic routes, including:

- Nucleophilic Substitution Reactions : Utilizing trifluoromethylated precursors to introduce the trifluoromethyl group effectively.

- Cyclization Reactions : Forming the piperidine ring through cyclization methods that incorporate pyridine derivatives.

- Functional Group Modifications : Post-synthetic modifications to enhance biological properties or solubility.

Case Study 1: GlyT1 Inhibitors

A study focused on modifying existing glycine transporter inhibitors led to the development of a compound structurally similar to this compound. The new compound demonstrated significant improvements in potency (IC50 = 1.8 nM) and exhibited favorable pharmacokinetic properties, including good brain penetration, which is essential for central nervous system-targeted therapies .

Case Study 2: Anticancer Activity

Research into compounds with trifluoromethyl groups has indicated a potential mechanism involving apoptosis induction in cancer cells. A related study showed that modifications to the piperidine structure could enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells, suggesting a promising avenue for anticancer drug development .

Mechanism of Action

The mechanism by which N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes. Once inside the cell, the compound can bind to target proteins or receptors, modulating their activity. The piperidine ring can interact with various binding sites, influencing the overall biological activity of the compound.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Key structural analogs differ in the position of the trifluoromethyl group or the amine substituent on the pyridine ring. These variations significantly alter physicochemical and biological properties:

Key Observations :

- Positional Effects : The C3-CF₃ isomer (target compound) may exhibit distinct electronic properties compared to C5-CF₃ analogs due to resonance and inductive effects. For example, C3 substitution could enhance electron withdrawal near the amine, affecting hydrogen-bonding capacity .

Derivatives with Extended Functionality

More complex derivatives incorporate additional functional groups, modulating solubility, bioavailability, or target binding:

Key Observations :

Biological Activity

N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperidine moiety and a trifluoromethyl group attached to a pyridine ring. These structural elements are commonly associated with various biological activities, including analgesic and anti-inflammatory effects. This article compiles findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄F₃N₃, with a molecular weight of approximately 251.25 g/mol. The trifluoromethyl group enhances lipophilicity, potentially influencing the compound's pharmacokinetic properties.

Analgesic Properties

Research indicates that compounds structurally similar to this compound exhibit potent antagonistic activity against the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in pain sensation. For instance, certain derivatives have shown high binding affinity and efficacy in inhibiting capsaicin-induced pain responses in animal models .

| Compound | K_i (nM) | IC_50 (nM) | Remarks |

|---|---|---|---|

| This compound | TBD | TBD | Potential TRPV1 antagonist |

| Compound 49S | 0.2 | 6.3 | Superior analgesic activity with minimal side effects |

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are supported by its ability to inhibit the IκB kinase (IKK) complex, which is involved in the NF-κB signaling pathway that regulates pro-inflammatory cytokines . This inhibition suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Piperidine Moiety : Essential for receptor binding and activity.

- Trifluoromethyl Group : Enhances lipophilicity and may improve metabolic stability.

Case Studies

Several studies highlight the efficacy of similar compounds in preclinical models:

- TRPV1 Antagonism : A study evaluated various piperidine derivatives for their ability to inhibit TRPV1 activation. Compounds with trifluoromethyl substitutions showed enhanced potency compared to their non-substituted counterparts .

- Inflammatory Models : In vivo studies demonstrated that derivatives of this compound reduced inflammatory markers in models of neuropathic pain, suggesting a dual mechanism involving TRPV1 antagonism and anti-inflammatory action .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine, and how are intermediates characterized?

- Methodology : A typical route involves coupling a trifluoromethylpyridine precursor (e.g., 3-(trifluoromethyl)pyridin-2-amine) with piperidine derivatives. For example, dichloromethane (DCM) and oxalyl chloride may be used to activate carboxylic acid intermediates, followed by nucleophilic substitution with piperidine . Characterization relies on NMR (¹H/¹³C/¹⁹F) to confirm regioselectivity and HPLC (>95% purity) to assess product integrity. X-ray crystallography (as in ) can resolve ambiguities in stereochemistry or substitution patterns .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?

- Methodology : The CF₃ group enhances lipophilicity (logP ~1.37) and metabolic stability, as seen in similar pyridine derivatives . Computational modeling (e.g., DFT calculations) and experimental techniques like differential scanning calorimetry (melting point: 70–72°C) are used to study thermal stability. Reactivity studies involve monitoring substitution reactions under varying pH or catalytic conditions .

Q. What analytical techniques are critical for purity assessment and structural confirmation?

- Methodology :

- LC-MS/MS : Quantifies impurities at ppm levels.

- ¹⁹F NMR : Tracks fluorinated byproducts (e.g., defluorination artifacts).

- Elemental Analysis : Validates empirical formulas (e.g., C₆H₅F₃N₂ for the core pyridine structure) .

Advanced Research Questions

Q. How can conflicting yield data in coupling reactions (e.g., 30% vs. 27%) be reconciled, and what optimization strategies are effective?

- Methodology : Contradictions often arise from solvent polarity, catalyst load (e.g., KI/K₂CO₃ in DMF), or reagent ratios. Systematic Design of Experiments (DoE) can identify critical parameters. For example, shows that adjusting equivalents of (R)-N-(pyrrolidin-3-yl)acetamide (1.96 vs. 2.0 equiv) impacts yield. In situ FTIR monitors reaction progress to minimize side products .

Q. What strategies mitigate challenges in regioselective amination of trifluoromethylpyridines?

- Methodology : Directed ortho-metalation (DoM) using strong bases (e.g., LDA) or transition-metal catalysis (Pd/Cu) can enhance selectivity. For instance, highlights the use of trimethylsilyl-protected alkynes to direct amination. Kinetic isotope effect (KIE) studies further elucidate reaction mechanisms .

Q. How do solvent and temperature affect the stability of this compound during storage?

- Methodology : Accelerated stability studies (40°C/75% RH) over 4–6 weeks, analyzed via HPLC-UV , identify degradation pathways (e.g., hydrolysis of the piperidine moiety). Storage under inert atmosphere (N₂/Ar) in DCM-free containers minimizes oxidative decomposition .

Q. What computational tools predict the compound’s biological activity, and how do they align with experimental data?

- Methodology : Molecular docking (e.g., AutoDock Vina) against targets like kinases or GPCRs predicts binding affinities. For example, notes trifluoromethyl groups enhancing interactions with hydrophobic pockets. SAR studies on analogs validate these predictions, with IC₅₀ values correlated to computational scores .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across similar trifluoromethylpyridines?

- Methodology : Cross-validate assays (e.g., cell-based vs. enzymatic) and control for batch-to-batch variability in compound purity. highlights how trace DMF residues (>0.1%) in final products can artificially suppress activity. Meta-analysis of published IC₅₀ ranges and QSAR modeling reconcile outliers .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 70–72°C | |

| logP (Predicted) | 1.37 | |

| Optimal Reaction Solvent | DMF with KI/K₂CO₃ catalysis | |

| Degradation Pathway | Piperidine hydrolysis under humidity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.